![molecular formula C10H9ClN2O2 B1469933 8-chloro-Imidazo[1,2-a]pyridine-2-carboxylic acid ethyl ester CAS No. 1352395-06-2](/img/structure/B1469933.png)

8-chloro-Imidazo[1,2-a]pyridine-2-carboxylic acid ethyl ester

Übersicht

Beschreibung

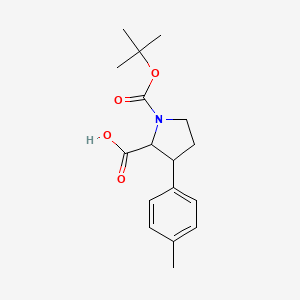

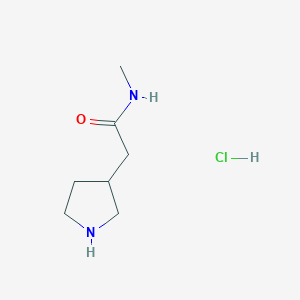

“8-chloro-Imidazo[1,2-a]pyridine-2-carboxylic acid ethyl ester” is a chemical compound with the empirical formula C10H10N2O2 . It is a derivative of imidazo[1,2-a]pyridine, a fused bicyclic heterocycle that has been recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines has been achieved through various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . A CuI-catalyzed aerobic oxidative synthesis of imidazo[1,2-a]pyridines from 2-aminopyridines and acetophenones is compatible with a broad range of functional groups .Molecular Structure Analysis

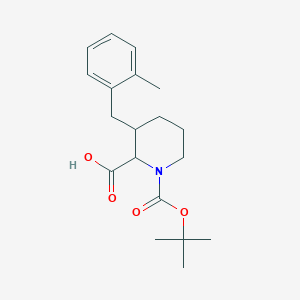

The molecular structure of “this compound” is characterized by an imidazo[1,2-a]pyridine ring substituted with a chlorine atom at the 8-position and a carboxylic acid ethyl ester group at the 2-position .Chemical Reactions Analysis

The chemical reactions involving imidazo[1,2-a]pyridines are diverse. For instance, a CuI-catalyzed aerobic oxidative synthesis of imidazo[1,2-a]pyridines from 2-aminopyridines and acetophenones has been reported . This reaction is compatible with a broad range of functional groups and enables the formation of alkenyl-substituted imidazoheterocycles by using unsaturated ketones as substrates .Wissenschaftliche Forschungsanwendungen

Synthesis Processes

8-chloro-Imidazo[1,2-a]pyridine-2-carboxylic acid ethyl ester serves as an intermediate in the synthesis of various chemically interesting compounds. For instance, its transformation involves a series of ring-chain tautomerizations and rearrangements, leading to structurally intriguing compounds like 1,2-dimethyl-5-phenyl-1H-imidazo-[4,5-b]pyridin-7-ol. This highlights the compound's utility in creating complex molecular architectures (Lis, Traina, & Huffman, 1990).

Antimicrobial and Anti-inflammatory Applications

The compound and its derivatives exhibit significant antimicrobial and anti-inflammatory activities. Derivatives like imidazo[1,2-a]pyridine-2-carboxylic acid arylidenehydrazides, synthesized from this compound, have demonstrated antimicrobial properties (Turan-Zitouni, Blache, & Güven, 2001). Similarly, ethyl esters of imidazo[1,2-b]pyridazin-2-carboxylic and -2-acetic acids, prepared through reactions involving this compound, have shown anti-inflammatory activity (Abignente, Arena, & de Caprariis, 1977).

Safety and Hazards

The safety data sheet indicates that this chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure), with the respiratory system being a target organ .

Zukünftige Richtungen

Imidazo[1,2-a]pyridine, an important fused bicyclic 5,6 heterocycle, has been recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . Therefore, the future directions for “8-chloro-Imidazo[1,2-a]pyridine-2-carboxylic acid ethyl ester” and its analogues could involve further exploration of their potential applications in drug discovery and development .

Eigenschaften

IUPAC Name |

ethyl 8-chloroimidazo[1,2-a]pyridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClN2O2/c1-2-15-10(14)8-6-13-5-3-4-7(11)9(13)12-8/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLQUBAHHPYDSQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN2C=CC=C(C2=N1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(2-Fluorophenyl)methyl]pyrrolidin-3-ol hydrochloride](/img/structure/B1469852.png)

![3-[(Pyridin-4-ylmethyl)-amino]-propan-1-ol](/img/structure/B1469857.png)

![[4-(3-Methoxyphenyl)-3-pyrrolidinyl]methanol](/img/structure/B1469861.png)

![3-Methoxy-4-[2-(1-pyrrolidinyl)ethoxy]benzaldehyde oxalate](/img/structure/B1469867.png)